molecular formula C8H14N2 B574468 (1-Methylpiperidin-4-yl)acetonitrile CAS No. 164926-88-9

(1-Methylpiperidin-4-yl)acetonitrile

Cat. No.: B574468
CAS No.: 164926-88-9
M. Wt: 138.214
InChI Key: DMJIGGBWHGOSQX-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)acetonitrile: is an organic compound with the molecular formula C8H14N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. One common method includes the alkylation of piperidine with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (1-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Methylpiperidin-4-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of drugs targeting neurological disorders and other conditions .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJIGGBWHGOSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666183
Record name (1-Methylpiperidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164926-88-9
Record name (1-Methylpiperidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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